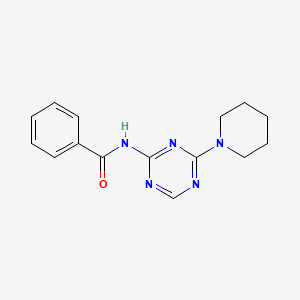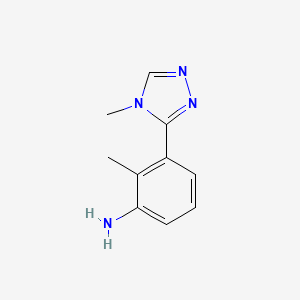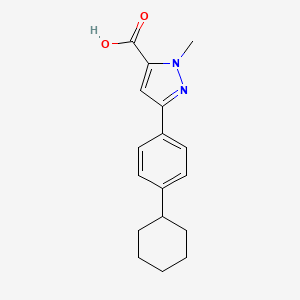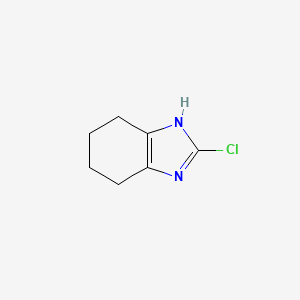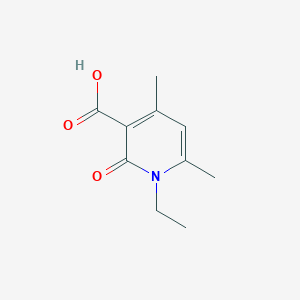
5-(2-Phenylethyl)-1H-pyrazol-3-amine
概要
説明
Phenethylamines are a group of organic compounds that contain a phenethylamine skeleton, which consists of a phenyl ring bound to an amino (NH2) group through a two-carbon chain . They are found in many organisms and foods, such as chocolate, especially after microbial fermentation .
Synthesis Analysis
The synthesis of phenethylamines can be achieved through various methods. One common method involves the reaction of a suitable substituted benzaldehyde with nitromethane, yielding a β-nitrostyrene, which is then reduced to phenethylamine .Molecular Structure Analysis
Phenethylamines have a phenyl ring bound to an amino (NH2) group through a two-carbon chain . The molecular structure of each phenethylamine derivative and the unique arrangement of bonds and dispersion interactions significantly change the properties of the compound .Chemical Reactions Analysis
Phenethylamines can undergo various chemical reactions, including reactions with chloroformate chemistry, leading to the formation of unique products .Physical And Chemical Properties Analysis
Phenethylamines are usually colorless liquids at room temperature that have a fishy odor, and are soluble in water, ethanol, and ether .科学的研究の応用
Synthesis and Dyeing Properties
- A study focused on synthesizing new heterocycles with dyeing properties using compounds closely related to 5-pyrazolones. These synthesized compounds demonstrated potential in dyeing applications and exhibited unique UV–vis measurements, dyeing performance, and fastness tests (Bagdatli & Ocal, 2012).
Structural Analysis and Reactivity Studies
- Pyrazole derivatives, including those similar to 5-(2-Phenylethyl)-1H-pyrazol-3-amine, were analyzed using X-ray diffraction and DFT calculations. This research provided insights into the structural properties and reactivity of these compounds, especially under conditions of reductive cyclization (Szlachcic et al., 2020).
Heterocyclic Ketene Aminal Derivatives Synthesis
- An efficient synthesis method was developed for novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. These compounds are promising for drug discovery, showcasing the potential of 5-pyrazolones in medicinal chemistry (Yu et al., 2013).
Apoptosis Induction and Anti-Infective Properties
- Certain 1H-pyrazole derivatives, closely related to 5-(2-Phenylethyl)-1H-pyrazol-3-amine, have been studied for their potential as apoptosis inducers and anti-infective agents. These compounds showed notable antibacterial and antimalarial activities (Bansal et al., 2020).
Molecular Structure Investigations
- Studies on s-triazine derivatives incorporating pyrazole, including compounds related to 5-(2-Phenylethyl)-1H-pyrazol-3-amine, revealed insights into their molecular structures. These studies used X-ray crystallography and DFT calculations to understand intermolecular interactions and electronic properties (Shawish et al., 2021).
Antiproliferative Activity in Cancer Treatment
- Novel amide derivatives of pyrazole, similar to 5-(2-Phenylethyl)-1H-pyrazol-3-amine, were synthesized and assessed for their antiproliferative activity against human breast cancer cell lines. These compounds showed promise in cancer treatment due to their cytotoxic activities (Panneerselvam et al., 2022).
作用機序
Safety and Hazards
Phenethylamines can pose a significant threat if misused. They are used in medicine for their therapeutic applications, but they can also be abused as “designer drugs”, leading to drug abuse-related conditions . Safety data sheets provide detailed information on hazards, protective measures, and safety precautions for handling or working with these substances .
将来の方向性
特性
IUPAC Name |
5-(2-phenylethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFRSAFQLGCWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652904 | |
| Record name | 5-(2-Phenylethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylethyl)-1H-pyrazol-3-amine | |
CAS RN |
1000895-40-8 | |
| Record name | 5-(2-Phenylethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-phenylethyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



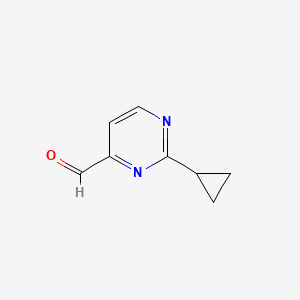

![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)

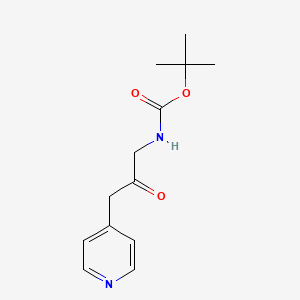
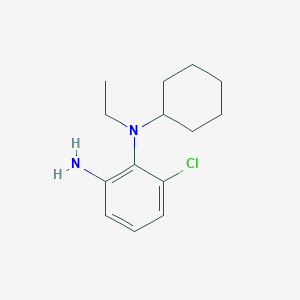


![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)
